molecular formula C8H10N2O3 B1523296 (3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid CAS No. 867130-32-3

(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid

Cat. No. B1523296
CAS RN: 867130-32-3
M. Wt: 182.18 g/mol
InChI Key: AOJREGLGFIIAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid, or 3,4-DMPAA, is an organic compound with a wide variety of applications in scientific research. It is a synthetic derivative of pyridazine, a heterocyclic compound containing both nitrogen and oxygen atoms. 3,4-DMPAA is a versatile compound that can be used for a variety of purposes, including as a reagent for organic synthesis and as a pharmacological tool for studying the effects of drugs on biochemical and physiological processes.

Scientific Research Applications

Therapeutic Applications

Pyrazole derivatives, including the compound , have been extensively studied for their therapeutic properties. They are known to exhibit a range of biological activities, such as:

These applications highlight the compound’s potential in the development of new medications for various diseases .

Synthesis of Pyranopyrazoles

The compound is a key precursor in the synthesis of pyranopyrazoles, which are a class of compounds with significant pharmacological interest. The method of synthesis typically involves ethylacetoacetate and hydrazine derivatives . Pyranopyrazoles have been synthesized and characterized by various spectroscopic methods, and their structures have been confirmed through Density Functional Theory (DFT) calculations .

Molecular Orbital Studies

DFT calculations are also used to study the molecular orbitals of pyrazole derivatives. These studies provide detailed descriptions of the orbitals, including spatial characteristics, nodal patterns, and contributions of individual atoms. This information is crucial for understanding the electronic properties of the compound and its derivatives, which can influence their reactivity and interactions with biological targets .

Development of Anticancer Agents

Some pyrazole derivatives have been reported to exhibit moderate anticancer activity. The compound could serve as a scaffold for designing new anticancer agents, with modifications to enhance efficacy and reduce toxicity .

Design of Antimicrobial Agents

Given the antibacterial and antifungal properties of pyrazole derivatives, there is potential for the development of new antimicrobial agents. Research in this area focuses on improving the selectivity and potency of these compounds against various microbial strains .

Exploration of Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives make them candidates for the development of new anti-inflammatory drugs. Studies aim to optimize the anti-inflammatory activity while minimizing side effects such as ulcerogenicity .

Investigation of Antioxidant Properties

Antioxidants are important in combating oxidative stress, which is implicated in many diseases. Pyrazole derivatives, including the compound , are being investigated for their antioxidant properties, which could lead to the development of protective agents against oxidative damage .

Research on Hypnotic and Vasodilator Effects

The hypnotic and vasodilator effects of pyrazole derivatives open up research avenues for treating sleep disorders and cardiovascular diseases, respectively. These studies involve understanding the mechanisms of action and optimizing the therapeutic profiles of these compounds .

properties

IUPAC Name

2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-7(11)10(4-8(12)13)9-6(5)2/h3H,4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJREGLGFIIAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N=C1C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
Reactant of Route 3
Reactant of Route 3
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
Reactant of Route 4
Reactant of Route 4
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
Reactant of Route 5
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid
Reactant of Route 6
Reactant of Route 6
(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.